Azido-PEG35-amine
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Overview
Description
Azido-PEG35-amine is a compound that contains both an azide group and an amine group linked through a polyethylene glycol (PEG) chain. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]non-4-yne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) ester, and carbonyls (ketone, aldehyde) .
Mechanism of Action
Target of Action
Azido-PEG35-amine is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an azide group and an amine group . The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage, which is crucial for the formation of PROTACs . The amine group of this compound is reactive with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters .
Biochemical Pathways
As a component of protacs, it plays a role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation allows for the selective degradation of target proteins .
Pharmacokinetics
It is known that this compound is a monodisperse, aqueous soluble peg linker , which suggests it may have good bioavailability due to its solubility in aqueous media.
Result of Action
The molecular and cellular effects of this compound are primarily related to its role in the formation of PROTACs . By forming a stable triazole linkage, this compound enables the selective degradation of target proteins . This can have various effects depending on the specific target protein being degraded.
Action Environment
It is known that environmental factors can have significant effects on the epigenome, which in turn can influence gene expression and subsequent health outcomes . As such, it is plausible that environmental factors could potentially influence the action of this compound, particularly when it is part of a PROTAC molecule.
Biochemical Analysis
Biochemical Properties
Azido-PEG35-amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of this compound are not well-studied. The effects of similar PEG-based compounds have been investigated. For instance, pegylated arginine deiminase (ADI-PEG 20) has been shown to improve energy homeostasis by driving systemic and hepatocyte autophagy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with molecules containing Alkyne groups. It undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) to form a stable triazole linkage .
Temporal Effects in Laboratory Settings
It is known that this compound is a non-cleavable linker for bio-conjugation .
Metabolic Pathways
It is known that this compound can be used in the synthesis of PROTACs .
Transport and Distribution
It is known that the hydrophilic PEG spacer in this compound increases its solubility in aqueous media .
Subcellular Localization
It is known that this compound can be used in the synthesis of PROTACs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG35-amine is typically synthesized through a multi-step process involving the functionalization of PEG with azide and amine groups
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG35-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes, forming stable triazole linkages. .
Amide Bond Formation: The amine group can react with carboxylic acids or activated NHS esters to form amide bonds.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing reagents.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes BCN or DBCO groups without the need for a catalyst.
Amide Bond Formation: Involves carboxylic acids or NHS esters and suitable coupling agents
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Resulting from reactions with carboxylic acids or NHS esters
Scientific Research Applications
Azido-PEG35-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with enhanced properties .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-amine: Contains a shorter PEG chain but similar functional groups.
Azido-PEG4-amine: Another variant with a different PEG chain length.
Azido-PEG12-amine: Features a longer PEG chain, offering different solubility and reactivity properties .
Uniqueness
Azido-PEG35-amine is unique due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility, such as drug delivery and bioconjugation .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQQBVVZWHNZSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H146N4O35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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